1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-13-9-7-12(8-10-13)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPODAALLXGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Indole Urea Structures
Strategies for the Chemical Synthesis of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea and Related Analogs
The construction of the target molecule hinges on the formation of a disubstituted urea (B33335) linker between an indole (B1671886) nucleus and an ethoxyphenyl moiety. The primary synthetic challenge lies in the selective and efficient coupling of these two fragments.
The formation of the urea bond (-NH-CO-NH-) is a cornerstone of this synthesis. Several reliable methods have been established for creating this linkage in complex molecular systems. The most common and direct approach involves the reaction of an amine with an isocyanate. researchgate.net In the context of this compound, this would typically involve the reaction of 3-aminoindole with 4-ethoxyphenyl isocyanate. This reaction is often performed in an inert solvent, and the high reactivity of the isocyanate group with the amino group generally allows the reaction to proceed to completion under mild conditions.
Alternative phosgene-free methods are often preferred for safety and environmental reasons. One such strategy employs reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547). mdpi.com In a typical CDI-mediated synthesis, one of the amine precursors (e.g., 3-aminoindole) is first reacted with CDI to form an activated imidazole-carbamate intermediate. Subsequent addition of the second amine (4-ethoxyaniline) displaces the imidazole (B134444) group to form the final urea product. Similarly, triphosgene can be used to generate the isocyanate intermediate in situ from the amine, which then reacts with the other amine component. mdpi.com
Recent advancements include catalyst-mediated reactions. For instance, borane (B79455) Lewis acids like BCl₃ have been shown to effectively catalyze the N-carboxamidation of unprotected indoles with various aryl isocyanates, yielding urea derivatives in excellent yields under mild conditions. cardiff.ac.uk This methodology has been successfully applied to reactions between 1H-indole and p-methoxyphenyl isocyanate, a close analog of the target's ethoxyphenyl moiety, suggesting its applicability. cardiff.ac.uk
Table 1: Common Reagents for Urea Bond Formation
| Reagent/Method | Precursors | Key Features |
|---|---|---|
| Isocyanate Addition | Amine + Isocyanate | Direct, often high-yielding, versatile. researchgate.net |
| Phosgene (B1210022)/Triphosgene | Two Amines | Forms isocyanate in situ; versatile but involves toxic reagents. mdpi.com |
| 1,1'-Carbonyldiimidazole (CDI) | Two Amines | Milder alternative to phosgene; proceeds via an activated intermediate. |
The indole ring offers multiple sites for functionalization, allowing for the synthesis of a diverse library of analogs. For the synthesis of the parent compound, a 3-aminoindole precursor is required. Beyond this, modifications can be introduced to probe structure-activity relationships.
N1-Functionalization: The indole nitrogen (N1) is a common site for modification. Alkylation, arylation, or acylation at this position can be achieved using various electrophiles under basic conditions. This modification can influence the molecule's electronic properties and steric profile.
C3-Functionalization: While the C3 position is occupied by the urea linkage in the target compound, its initial functionalization is key. The direct amination of indole at C3 is challenging; therefore, precursors such as 3-nitroindole or indole-3-carboxylic acid are often used, which can be converted to 3-aminoindole through reduction or a Curtius rearrangement, respectively.
Benzene (B151609) Ring Substitution: The benzene portion of the indole ring (positions C4, C5, C6, and C7) can be functionalized, typically prior to the urea-forming reaction. Halogenation, nitration, or Friedel-Crafts reactions on a suitable indole starting material can introduce substituents that can modulate the compound's properties.
The 4-ethoxyphenyl group is the second key component. This moiety is typically introduced using either 4-ethoxyaniline or 4-ethoxyphenyl isocyanate.
Synthesis of Precursors: 4-ethoxyaniline is commercially available or can be synthesized by the reduction of 4-nitrophenetole. 4-ethoxyphenyl isocyanate can be prepared from 4-ethoxyaniline by reacting it with phosgene or a phosgene equivalent like triphosgene. mdpi.com
Modification of the Phenyl Ring: To generate analogs, substituents can be introduced onto the phenyl ring of the ethoxy-phenyl moiety. For example, starting with substituted 4-aminophenols allows for the synthesis of derivatives with various groups (e.g., halogens, alkyls) at the C2, C3, C5, or C6 positions.
Modification of the Alkoxy Group: The ethoxy group itself can be varied. Using different 4-alkoxyanilines (e.g., methoxy, propoxy, isopropoxy) as starting materials allows for the systematic investigation of the impact of the alkoxy chain length and branching on the molecule's activity.
Advanced Analytical Techniques for Structural Characterization in Research Contexts
Once synthesized, the precise structure of this compound and its derivatives must be unequivocally confirmed. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose. nih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of all protons, confirming the presence of the indole, ethoxyphenyl, and urea N-H protons, and showing their respective positions and coupling patterns. ¹³C NMR is used to identify all unique carbon atoms in the molecule, including the characteristic urea carbonyl carbon.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the elemental formula of the compound, providing strong evidence for its identity. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and urea groups (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretching band for the urea carbonyl group (around 1630-1680 cm⁻¹). semanticscholar.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule and their connectivity.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | Identifies proton environments | Chemical shift, integration (proton count), multiplicity (spin-spin coupling). |
| ¹³C NMR | Identifies carbon skeleton | Chemical shift of unique carbon atoms (e.g., C=O, aromatic C, aliphatic C). |
| HRMS | Determines elemental formula | Precise molecular weight to several decimal places. mdpi.com |
| IR Spectroscopy | Identifies functional groups | Characteristic stretching and bending frequencies for N-H, C=O, C-O, C-H bonds. |
Rational Design and Synthesis of Derivatives for Comprehensive Structure-Activity Relationship Investigations
The rational design of derivatives is a critical step in optimizing the properties of a lead compound. For indole-urea structures, this process is guided by structure-activity relationship (SAR) data, which correlates specific structural modifications with changes in biological activity.
A SAR study on a series of indol-3-yl-N-phenylcarbamic amides (a class that includes the target compound) as inhibitors of the STING (Stimulator of Interferon Genes) protein provides a clear framework for rational design. nih.gov The study revealed that substitutions on the phenyl ring significantly impact inhibitory potency. nih.gov For example, introducing halide or small alkyl substituents at the meta- and para-positions of the phenyl ring was found to be a viable strategy for enhancing activity. nih.gov
Based on such findings, a rational design strategy for new derivatives of this compound would involve:
Modification of the Ethoxyphenyl Ring: Synthesizing analogs with different substituents (e.g., fluoro, chloro, methyl, trifluoromethyl) at the ortho-, meta-, and para-positions relative to the urea linkage to probe electronic and steric effects.
Varying the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, isopropoxy) or bioisosteric replacements to determine the optimal size and nature of this substituent.
Substitution on the Indole Ring: Introducing substituents on the benzene portion of the indole nucleus (e.g., at the 5- or 6-position) to explore additional interaction points with a biological target.
By systematically synthesizing and testing these rationally designed derivatives, a comprehensive SAR can be built, leading to compounds with improved potency and selectivity.
Table 3: Examples of Rational Derivative Design based on SAR Principles
| Parent Moiety | Modification Site | Example Modification | Rationale |
|---|---|---|---|
| Ethoxyphenyl | Phenyl Ring (meta/para) | Introduction of a chlorine atom | To explore the effect of electron-withdrawing groups and potential halogen bonding. nih.gov |
| Ethoxyphenyl | Ethoxy Group | Replacement with an isopropoxy group | To investigate the impact of increased steric bulk and lipophilicity. |
| Indole | Benzene Ring (C5) | Introduction of a fluorine atom | To alter electronic properties and metabolic stability without significant steric change. |
Preclinical Pharmacological Investigations of 1 4 Ethoxyphenyl 3 1h Indol 3 Yl Urea and Its Analogs
In Vitro Biological Activity Profiling
The versatility of the indol-3-yl-urea scaffold is demonstrated through its diverse interactions with various biological targets, as revealed by a multitude of in vitro studies.
Enzyme Inhibition Studies (e.g., Kinases, Phosphatases, Oxidase Enzymes)
Analogs of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea have been identified as potent inhibitors of several enzyme classes, highlighting their potential as targeted therapeutic agents.
Kinase Inhibition : The indole-urea structure is a key pharmacophore in several multi-kinase inhibitors. Analogs such as 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function have demonstrated inhibitory properties against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This is significant as VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth. Furthermore, clinically approved drugs like Regorafenib, a diphenyl urea-based compound, and Sunitinib, an oxindole (B195798) derivative, are multi-tyrosine kinase inhibitors, underscoring the potential of this chemical class in oncology. nih.gov Another study reported that 1,3-dichloroadamantyl-containing ureas can function as triple inhibitors, targeting soluble epoxide hydrolase (sEH), p38 MAPK, and c-Raf. mdpi.com
Phosphatase Inhibition : Currently, there is limited published research specifically detailing the inhibitory activity of indol-3-yl-urea derivatives against phosphatases. This represents an area for future investigation.
Oxidase Enzyme Inhibition : Several urea-based compounds have been recognized as potent soluble epoxide hydrolase inhibitors (sEHIs). researchgate.netresearchgate.net sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. Inhibition of sEH can therefore produce anti-inflammatory effects. The analog 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) is one such potent sEHI that has been studied for its anti-inflammatory effects. researchgate.net
Table 1: Enzyme Inhibition Profile of Indol-3-yl-urea Analogs
| Compound Class/Analog | Target Enzyme(s) | Activity/Significance | Reference(s) |
| 2-Oxoindolin-3-ylidene ureas | VEGFR-2 | Inhibition of key angiogenesis mediator. | nih.gov |
| Regorafenib / Sunitinib | Multi-Tyrosine Kinases | Clinically approved anticancer agents. | nih.gov |
| 1,3-Dichloroadamantyl-ureas | sEH, p38 MAPK, c-Raf | Potential triple-inhibitor activity. | mdpi.com |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | Soluble Epoxide Hydrolase (sEH) | Potent inhibition, leading to anti-inflammatory effects. | researchgate.net |
Receptor Binding and Ligand-Target Affinity Assays
The indol-3-yl-urea scaffold has been shown to interact with various cell surface receptors, particularly G protein-coupled receptors (GPCRs) and ion channels.
Formyl Peptide Receptor 2 (FPR2) Agonism : A series of analogs, specifically 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides, have been identified as potent and selective agonists of FPR2. nih.gov FPR2 is a GPCR that plays a critical role in inflammatory responses, and its modulation can be a strategy for resolving pathological inflammation.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism : The analog (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) acts as a potent antagonist of the TRPV1 receptor, a nonselective cation channel involved in pain pathways. nih.gov It was shown to inhibit receptor activation by various agonists, including capsaicin (B1668287) and protons, with IC₅₀ values in the low nanomolar range. nih.gov
Table 2: Receptor Binding Activity of Indol-3-yl-urea Analogs
| Compound Analog | Target Receptor | Activity Type | Biological Significance | Reference(s) |
| 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides | Formyl Peptide Receptor 2 (FPR2) | Agonist | Modulation of inflammatory responses. | nih.gov |
| (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | Potential for pain management. | nih.gov |
Evaluation of Antiproliferative Activity in Disease-Relevant Cellular Models
A substantial area of research for indol-3-yl-urea analogs has been in oncology, with numerous studies demonstrating their potent antiproliferative effects across a wide range of cancer cell lines.
Broad-Spectrum Activity : Derivatives such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureas and Nortopsentin analogues have shown significant growth inhibition against the National Cancer Institute's (NCI) full panel of 60 human cancer cell lines. mdpi.comresearchgate.net
Specific Cancer Cell Lines : Studies have detailed the efficacy of specific analogs against various cancer types. For instance, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrated significant growth inhibition against non-small cell lung (EKVX), renal (CAKI-1, ACHN), melanoma (UACC-62, LOX IMVI), and breast (MCF7) cancer cell lines. mdpi.com Similarly, 2-oxoindolin-3-ylidenes with a urea function were effective against colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancer cell lines. nih.gov
Table 3: Antiproliferative Activity of Indol-3-yl-urea Analogs in Cancer Cell Lines
| Compound Class | Tested Cancer Cell Lines | Key Findings | Reference(s) |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Moderate to significant percentage growth inhibitions (75-90%). | mdpi.com |
| 2-Oxoindolin-3-ylidene ureas | HCT116 (colon), MCF7 (breast), PaCa2 (pancreatic) | Promising antiproliferation properties observed. | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | NCI-60 Panel | Broad-spectrum antiproliferative activity. | mdpi.com |
| Nortopsentin analogues | NCI-60 Panel | Good antiproliferative effect with GI₅₀ values from µM to nM levels. | researchgate.net |
Assessment of Antimicrobial and Antifungal Efficacy
The therapeutic potential of this chemical family extends to infectious diseases, with various analogs showing promising activity against bacterial and fungal pathogens.
Antibacterial Activity : A series of novel urea derivatives were screened against multiple bacterial strains. nih.gov Notably, significant growth inhibition was observed against Acinetobacter baumannii, a pathogen known for multi-drug resistance. Moderate activity was also seen against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov One specific analog, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, demonstrated an outstanding 94.5% growth inhibition of A. baumannii. nih.gov Other related structures, such as dihydropyrazino[1,2-a]indol-1(2H)-one urea derivatives, have also been evaluated against a panel of Gram-positive and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. researchgate.net
Antifungal Activity : The same dihydropyrazino[1,2-a]indol-1(2H)-one urea derivatives were also tested for in vitro antifungal activity against clinically relevant fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing that the scaffold possesses a broad antimicrobial spectrum. researchgate.net
Characterization of Anti-inflammatory Modulatory Effects
Beyond direct enzyme inhibition and receptor binding, indol-3-yl-urea analogs have shown the ability to modulate complex inflammatory pathways.
Cytokine Modulation : The analog N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was found to reduce levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-17, and Interferon-gamma (IFN-γ) in in vivo models. nih.gov This effect was shown to be dependent on the nitric oxide (NO) pathway.
Inhibition of Inflammatory Mediators : As mentioned, urea-based sEH inhibitors can exert anti-inflammatory effects. researchgate.net In lipopolysaccharide (LPS)-challenged models, these inhibitors were able to reverse the increase in inflammatory markers. researchgate.net Studies on other 1,3-disubstituted ureas have also confirmed their in vivo anti-inflammatory properties. researchgate.net
Exploration of Antiviral and Antiparasitic Activities
Preliminary studies suggest that the indole (B1671886) scaffold, a key component of the target compound, is a promising framework for developing antiviral agents.
Antiviral Activity : While not a urea derivative, a closely related indole-3-carboxylic acid derivative demonstrated a potent antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 μg/mL. nih.gov This suggests that the indole nucleus is a valuable starting point for antiviral drug design. Reviews of N-heterocycles and isoindole derivatives further support the potential of these core structures in developing agents against a variety of viruses. researchgate.netnih.gov
Antiparasitic Activity : Research into the antiparasitic activities of this compound and its direct analogs is currently limited. This remains an underexplored area with potential for future discovery, given the broad bioactivity of the indole and urea moieties.
Preclinical Efficacy Studies in Defined Animal Models of Disease
The therapeutic potential of indole-urea-based STING inhibitors, such as H-151, has been evaluated in a variety of mechanistic animal models that represent a range of human diseases driven by inflammation. These studies aim to establish proof-of-concept for the therapeutic efficacy of this class of compounds.
Psoriasis Model: In an imiquimod-induced psoriatic mouse model, topical administration of H-151 was shown to attenuate skin lesions. The treatment led to a significant suppression of pro-inflammatory cytokines, including IL-17, IL-23, and IL-6. Furthermore, H-151 treatment reduced the infiltration of M1 macrophages and inhibited the differentiation of Th17 cells, both of which are key drivers of psoriatic inflammation. These findings suggest that H-151 exerts its anti-psoriatic effects by inhibiting the STING/NF-κB signaling pathway in both keratinocytes and immune cells. researchgate.net
Intestinal Ischemia-Reperfusion (I/R) Injury Model: In a murine model of intestinal I/R injury, a condition characterized by a severe inflammatory response, the administration of H-151 at the time of reperfusion demonstrated significant therapeutic benefits. Treatment with H-151 led to a marked reduction in intestinal and lung injury, as evidenced by histopathological assessment. Key inflammatory markers and indicators of tissue damage were also significantly decreased in the H-151 treated group. Notably, H-151 treatment improved the 24-hour survival rate of the animals from 41% to 81%, highlighting its potential in mitigating the severe consequences of I/R injury. nih.gov
Neovascular Age-Related Macular Degeneration (AMD) Model: The role of the cGAS-STING pathway in choroidal neovascularization (CNV), a hallmark of neovascular AMD, was investigated in a laser-induced CNV mouse model. Intravitreal administration of H-151 was found to suppress the development of CNV and reduce fluorescent leakage from the neovessels. The therapeutic effect was associated with the attenuation of downstream signals of the cGAS-STING pathway, including the phosphorylation of nuclear factor-κB and a reduction in the expression of interleukin 1β. nih.gov
Acute Kidney Injury (AKI) Model: In a cisplatin-induced model of AKI, treatment with H-151 was found to significantly ameliorate kidney injury. This was evidenced by improved renal function and kidney morphology, as well as a reduction in renal inflammation. The study also highlighted that H-151 effectively attenuated tubular cell apoptosis and reversed mitochondrial injury caused by cisplatin. These findings point to the potential of H-151 as a therapeutic agent for AKI by inhibiting STING-mediated inflammation and mitochondrial dysfunction. physiology.org Another study using a renal ischemia-reperfusion model of AKI also demonstrated the protective effects of H-151, with treated mice showing improved glomerular filtration rates and reduced levels of serum markers of kidney damage. physiology.org
Interactive Data Table: Efficacy of H-151 in Mechanistic Animal Models
| Disease Model | Animal Species | Key Findings |
| Psoriasis (Imiquimod-induced) | Mouse | Attenuated skin lesions, suppressed pro-inflammatory cytokines (IL-17, IL-23, IL-6), reduced M1 macrophage infiltration, and inhibited Th17 cell differentiation. researchgate.net |
| Intestinal Ischemia-Reperfusion Injury | Mouse | Reduced intestinal and lung injury, decreased inflammatory markers, and improved 24-hour survival rate from 41% to 81%. nih.gov |
| Neovascular Age-Related Macular Degeneration (Laser-induced CNV) | Mouse | Suppressed choroidal neovascularization, reduced vascular leakage, and attenuated downstream STING signaling. nih.gov |
| Acute Kidney Injury (Cisplatin-induced) | Mouse | Ameliorated kidney injury, improved renal function, reduced inflammation, attenuated tubular cell apoptosis, and reversed mitochondrial dysfunction. physiology.org |
| Acute Kidney Injury (Ischemia-Reperfusion) | Mouse | Improved glomerular filtration rate and reduced serum markers of kidney damage. physiology.org |
The development of effective and safe therapeutics requires a thorough understanding of their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and metabolic profiles. While extensive data for H-151 is not publicly available, some studies have shed light on the pharmacokinetic properties of indole-urea-based STING inhibitors.
One study investigating nitroalkene-based STING inhibitors noted that H-151 exhibited very low oral bioavailability (F = 0.6%) and a very short half-life in preclinical models. nih.gov This suggests that while effective when administered directly to the site of inflammation or systemically via injection, its utility as an oral therapeutic may be limited without further chemical modification.
However, a more recent study has reported the development of a novel series of indolyl-urea derivatives as STING inhibitors with more favorable pharmacokinetic properties. The representative compound from this series, compound 42 , was found to have acceptable pharmacokinetic profiles and a good in vivo safety profile. Importantly, oral administration of compound 42 was effective in suppressing STING-mediated inflammation in mouse models. nih.gov This indicates that the indole-urea scaffold can be optimized to achieve oral bioavailability.
Another study on a macrocyclic covalent STING inhibitor, GHN105 , also demonstrated oral bioavailability and therapeutic efficacy in a preclinical model of acute colitis. This further supports the feasibility of developing orally active STING inhibitors.
The metabolism of these compounds is an area of ongoing investigation. A study on a radiolabeled covalent STING inhibitor, [131I]I-NFIP , which is not an indole-urea derivative, showed that it was rapidly metabolized in vivo. At 60 minutes post-administration, nearly all of the compound in the blood had been decomposed. nih.gov While not directly applicable to the indole-urea class, this highlights the importance of metabolic stability in the design of STING inhibitors.
Interactive Data Table: Pharmacokinetic Profile of Indole-Urea STING Inhibitor Analogs
| Compound | Class | Preclinical Species | Key Pharmacokinetic/Metabolic Findings |
| H-151 | Indole-urea | Mouse | Very low oral bioavailability (F = 0.6%) and a very short half-life. nih.gov |
| Compound 42 | Indolyl-urea derivative | Mouse | Acceptable pharmacokinetic properties and good in vivo safety profile following oral administration. nih.gov |
| GHN105 | Macrocyclic covalent inhibitor | Not specified | Orally bioavailable with demonstrated in vivo efficacy. |
| [131I]I-NFIP | Covalent inhibitor (non-indole-urea) | Mouse | Rapidly metabolized in vivo, with significant decomposition in the blood within 60 minutes. nih.gov |
Structure Activity Relationship Sar Elucidation for Indole Urea Derivatives
Identification of Key Structural Determinants Governing Biological Potency and Selectivity
The biological potency and selectivity of indole-urea derivatives are governed by the interplay of three key structural components: the indole (B1671886) core, the central urea (B33335) moiety, and the substituted phenyl ring. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The position of substitution on the indole ring is crucial; 3-substituted indoles are a prominent class of bioactive compounds. yyu.edu.tr
The urea linker is a critical determinant of activity, acting as a rigid hydrogen-bond donor and acceptor. It plays a pivotal role in orienting the indole and phenyl moieties within a biological target's binding site. Modifications to the urea group, such as N-alkylation or replacement with a thiourea (B124793), can significantly impact binding affinity and pharmacokinetic properties.
The substituted phenyl ring provides an avenue for fine-tuning the electronic and steric properties of the molecule. The nature and position of substituents on this ring can dramatically alter the compound's potency, selectivity, and metabolic stability. For instance, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, the substitution pattern on the aryl ring was found to be a major driver of potency. nih.gov
Systematic Analysis of Substituent Effects on the Indole, Urea, and Ethoxyphenyl Moieties
A systematic analysis of substituent effects on each part of the 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea scaffold is essential for understanding the SAR.
| Substitution Position on Indole | Type of Substituent | General Effect on Activity |
| N1 | Alkyl, Acyl | Can increase lipophilicity, may alter binding mode. |
| C2 | Methyl, etc. | Can provide additional hydrophobic interactions. |
| C5 | Methoxy, Chloro, Nitro | Can influence electronic properties and receptor interactions. |
Urea Moiety: The urea linker is a key pharmacophoric element. Its two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The relative orientation of these groups is crucial for establishing specific interactions with target proteins. Replacement of the urea with a thiourea group, for example, alters the hydrogen bonding capacity and lipophilicity, which can lead to changes in biological activity.
Ethoxyphenyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity. In the case of this compound, the ethoxy group is at the para position. The position and nature of this substituent can have a profound impact. For example, in a series of 1,3-disubstituted ureas, moving a substituent from the para to the meta or ortho position often results in a significant change in activity. nih.gov The ethoxy group itself can engage in hydrogen bonding and hydrophobic interactions. The length and branching of the alkoxy chain can also be varied to probe the steric and hydrophobic requirements of the binding pocket.
| Substituent on Phenyl Ring (para-position) | Electronic Effect | Potential Interactions |
| -OCH2CH3 (Ethoxy) | Electron-donating | Hydrogen bond acceptor, hydrophobic interactions. |
| -OCH3 (Methoxy) | Electron-donating | Similar to ethoxy, but with smaller steric bulk. |
| -Cl (Chloro) | Electron-withdrawing | Can participate in halogen bonding. |
| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Can form specific interactions and increase metabolic stability. |
Conformational Analysis and Pharmacophore Modeling for SAR Interpretation
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with biological targets. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The preferred conformation in a biological environment will be the one that best fits into the binding site of the target protein. Computational methods, such as Density Functional Theory (DFT), can be used to determine the low-energy conformations of the molecule. nih.gov
Pharmacophore modeling is a powerful tool for interpreting SAR data and designing new, more active compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. For indole-urea derivatives, a typical pharmacophore model might include:
An aromatic ring feature corresponding to the indole system.
A hydrogen bond donor feature from the indole N-H.
A hydrogen bond donor and acceptor feature from the urea linker.
A hydrophobic/aromatic feature from the ethoxyphenyl ring.
By aligning a series of active and inactive compounds to a pharmacophore model, it is possible to rationalize their observed biological activities and predict the activity of new, untested molecules. nih.gov For instance, in the development of urease inhibitors, pharmacophore modeling was successfully used to identify key chemical features required for potent inhibition. nih.gov Such models can guide the design of new indole-urea derivatives with improved potency and selectivity.
Molecular Mechanisms of Action and Target Identification for 1 4 Ethoxyphenyl 3 1h Indol 3 Yl Urea
Elucidation of Specific Molecular Targets (e.g., Proteins, Enzymes, Receptors) Interacting with the Compound
The primary molecular target of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea is the stimulator of interferon genes (STING) protein. invivogen.comnih.gov STING is a crucial adaptor protein in the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. invivogen.com
This compound acts as a potent, selective, and irreversible covalent inhibitor of both human and murine STING. invivogen.comrndsystems.com The specific site of interaction has been pinpointed to the cysteine residue at position 91 (Cys91) located within the transmembrane domain of the STING protein. invivogen.comrndsystems.comresearchgate.net This covalent binding is highly specific and is the basis for the compound's inhibitory action. rndsystems.com The irreversible nature of this interaction leads to a sustained blockade of STING function. invivogen.com
| Property | Description |
| Compound Name | This compound (H-151) |
| Molecular Target | Stimulator of Interferon Genes (STING) protein |
| Binding Site | Cysteine 91 (Cys91) in the transmembrane domain |
| Interaction Type | Covalent, Irreversible |
| Selectivity | High for STING over other signaling proteins |
Investigation of Downstream Intracellular Signaling Pathway Modulation
The covalent modification of STING by this compound at Cys91 initiates a cascade of events that effectively shuts down the STING signaling pathway. researchgate.netresearchgate.net A critical step in STING activation is its palmitoylation, a post-translational modification that facilitates its clustering and translocation from the endoplasmic reticulum to the Golgi apparatus. rndsystems.comnih.gov
By binding to Cys91, this compound directly blocks the palmitoylation of STING. rndsystems.comresearchgate.net This inhibition of palmitoylation prevents the formation of STING clusters or multimers, which is an essential conformational change for its activation. rndsystems.comucsd.edu Consequently, the downstream signaling cascade is halted.
The key downstream effects of this inhibition include:
Inhibition of TBK1 Activation: Activated STING normally recruits and activates TANK-binding kinase 1 (TBK1). nih.govnih.gov By preventing STING clustering, this compound inhibits the autophosphorylation and activation of TBK1. researchgate.netnih.gov
Suppression of IRF3 and NF-κB Phosphorylation: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3) and the IκB kinase (IKK), which in turn leads to the activation of nuclear factor-κB (NF-κB). nih.govnih.gov The inhibition of TBK1 by this compound consequently prevents the phosphorylation and activation of both IRF3 and NF-κB. nih.govresearchgate.net
Reduction of Type I Interferon and Pro-inflammatory Cytokine Production: The transcription factors IRF3 and NF-κB are responsible for inducing the expression of type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines. nih.govnih.gov By blocking their activation, this compound significantly reduces the production of these inflammatory mediators. rndsystems.comnih.gov
The inhibitory effect of this compound on STING-mediated signaling has been demonstrated in various cellular assays, showing a dose-dependent decrease in the production of IFN-β and other inflammatory cytokines in response to STING agonists. nih.govnih.gov
Advanced Biophysical and Biochemical Approaches to Characterize Ligand-Target Interactions and Binding Kinetics
The interaction between this compound and STING has been characterized using several advanced biophysical and biochemical techniques to confirm the covalent nature of the binding and to elucidate the mechanism of inhibition.
Biochemical Assays:
Competition Assays: Competition experiments using a fluorescently labeled alkyne probe analog of H-151 (H-151-AL) have been employed. researchgate.net These assays demonstrated that pre-treatment with unlabeled H-151 prevents the labeling of STING by H-151-AL, confirming that they share the same binding site. researchgate.net
In-gel Fluorescence: Following the competition assay, in-gel fluorescence visualization of STING protein confirmed that the compound covalently labels STING. researchgate.net
Immunoblotting: Western blot analysis was used in conjunction with fluorescence assays to confirm the presence of the STING protein and to demonstrate the specificity of the labeling. researchgate.net
Biophysical Techniques:
Mass Spectrometry: High-resolution mass spectrometry has been a key technique to unequivocally demonstrate the covalent modification of STING by this compound. researchgate.net Top-down analysis of the STING protein treated with the compound revealed a mass shift consistent with the addition of the inhibitor to the protein, and fragmentation analysis confirmed that the modification occurs at the Cys91 residue. researchgate.net
Radiolabeling Assays: [³H]-palmitate labeling experiments have been used to directly show that this compound inhibits the palmitoylation of STING. researchgate.net In these assays, cells treated with the compound showed a significant reduction in the incorporation of the radiolabeled palmitate into the STING protein. researchgate.net
While these methods have been instrumental in confirming the covalent binding and its functional consequences, detailed quantitative data on the binding kinetics, such as association and dissociation rate constants (k_on and k_off), and thermodynamic parameters (e.g., from isothermal titration calorimetry or surface plasmon resonance), are not extensively available in the public domain for this compound. The irreversible nature of the covalent bond makes traditional equilibrium-based affinity measurements (like K_d) less applicable.
The following table summarizes the IC50 values obtained from cell-based assays, which provide a measure of the compound's functional potency in a biological system.
| Cell Line | STING Variant | Agonist | IC50 (µM) |
| 293T-hSTING | Human | 2′3′-cGAMP | 1.04 |
| 293T-mSTING | Murine | 2′3′-cGAMP | 0.82 |
These values indicate that this compound is a potent inhibitor of both human and murine STING signaling in cellular contexts. nih.gov
Therapeutic Potential and Future Research Directions
Prospective Applications of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea and its Analogs in Specific Disease Areas
The unique structural features of this compound, combining an indole (B1671886) nucleus with a urea (B33335) linker, make it a versatile candidate for targeting a variety of diseases. Research into analogous compounds has revealed significant potential in oncology, neurodegenerative disorders, and inflammatory conditions.
Oncology: A primary area of investigation for indole-urea derivatives is cancer therapy. nih.gov Many compounds within this class function as kinase inhibitors, targeting enzymes that are often hyper-activated in cancer cells. nih.gov For instance, diaryl ureas are known to inhibit key kinases involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and RAF kinases. nih.govnih.gov The FDA-approved drug Sorafenib, a diaryl urea, exemplifies the success of this scaffold in treating advanced renal and liver cancers. nih.govnih.gov Analogs of this compound could potentially exhibit similar mechanisms, interfering with signaling pathways that control cell proliferation and blood vessel formation in tumors. nih.gov Furthermore, indole derivatives have shown promise in overcoming drug resistance, a major hurdle in cancer chemotherapy. nih.govresearchgate.net
Neurodegenerative Diseases: The neuroprotective properties of indole-based compounds make them attractive candidates for treating conditions like Alzheimer's and Parkinson's disease. hilarispublisher.comhilarispublisher.com The mechanisms underlying their potential efficacy are multi-faceted, including antioxidant effects that combat oxidative stress, a key contributor to neuronal damage. hilarispublisher.comhilarispublisher.com Indole derivatives can also inhibit the aggregation of proteins such as amyloid-beta and alpha-synuclein, which are hallmarks of these neurodegenerative conditions. hilarispublisher.comhilarispublisher.com The urea moiety can form crucial hydrogen bonds with biological targets, potentially modulating enzymes and receptors involved in neuroinflammation and excitotoxicity. nih.gov For example, certain quinazoline (B50416) urea derivatives have been shown to block the mitochondrial permeability transition pore opening, a process linked to Alzheimer's disease. nih.gov
Inflammatory Disorders: Indole and urea derivatives have demonstrated significant anti-inflammatory activity. chemrxiv.orgnih.gov Their mechanisms of action often involve the inhibition of pro-inflammatory mediators. Studies on related compounds have shown a reduction in nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation. chemrxiv.orgnih.gov Some indole derivatives also inhibit cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net This suggests that this compound and its analogs could be developed as novel treatments for chronic inflammatory diseases.
Below is a table summarizing the activity of selected indole-urea analogs in various disease models.
| Compound Class | Target/Mechanism | Disease Area | Observed Activity |
| Diaryl Ureas | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | Cancer | Inhibition of tumor growth and angiogenesis |
| Quinazoline Urea Derivatives | Mitochondrial Permeability Transition Pore (mPTP) blocker | Neurodegenerative Disease | Improved inhibitory profile compared to cyclosporin (B1163) A |
| Indole-fused Ursolic Acid Derivatives | Inhibition of NO, TNF-α, IL-6 | Inflammation | Significant reduction in pro-inflammatory mediators |
| Pyrazole Urea Analogs | p38 MAP Kinase inhibitor | Inflammation | Stabilization of an inactive kinase conformation |
Challenges in Optimizing Efficacy and Desired Drug-Like Properties in Preclinical Development
Despite their therapeutic promise, indole-urea compounds, including this compound, face several challenges in preclinical development that can hinder their progression to clinical trials. These challenges primarily relate to their physicochemical properties and pharmacokinetic profiles. nih.gov
Solubility and Permeability: A significant hurdle for many urea-containing drugs is their poor aqueous solubility, which can limit oral bioavailability. nih.govnih.gov The planar nature of the urea group can promote strong crystal packing, making the compound difficult to dissolve. nih.gov Strategies to overcome this include the introduction of substituents that disrupt this planarity or the formation of intramolecular hydrogen bonds to create a more soluble pseudo-ring structure. nih.gov Additionally, balancing hydrophobicity and hydrophilicity is crucial for achieving adequate permeability across biological membranes. nih.gov
Metabolic Stability: The metabolic stability of a drug candidate is a critical determinant of its half-life and dosing regimen. Indole-urea compounds can be susceptible to metabolism by cytochrome P450 enzymes in the liver. nih.gov Modifications to the chemical structure, such as the introduction of blocking groups at metabolically labile sites, are often necessary to improve stability. For instance, while some urea-containing compounds show promising in vitro potency, they may exhibit poor metabolic stability, which needs to be addressed through further chemical optimization. nih.gov
Selectivity and Off-Target Effects: When designing kinase inhibitors, achieving selectivity for the target kinase over other kinases is a major challenge. Poor selectivity can lead to off-target effects and toxicity. The indole-urea scaffold provides a flexible platform for modifying substituents to fine-tune binding affinity and enhance selectivity for the desired target. researchgate.net
Oral Bioavailability: The combination of poor solubility and metabolic instability can result in low oral bioavailability. nih.gov This may necessitate the development of alternative formulations, such as lipid-based delivery systems, to enhance absorption. researchgate.net For example, a urea derivative with a potent neuropeptide Y1 receptor antagonism showed poor oral bioavailability, likely due to the urea linker hindering intestinal absorption. nih.gov
Emerging Research Avenues for Novel Indole-Urea Therapeutics
The versatility of the indole-urea scaffold continues to open up new avenues for therapeutic intervention beyond the traditional areas of focus. Researchers are exploring novel molecular targets and applications for these compounds.
Antimicrobial Agents: There is growing interest in developing new classes of antibiotics to combat multidrug-resistant bacteria. Azaindole ureas have been identified as a novel class of bacterial gyrase B inhibitors, showing potent activity against fluoroquinolone-resistant MRSA. nih.gov This suggests that indole-urea derivatives could be designed to target essential bacterial enzymes that are distinct from those in human cells.
Immunomodulation: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression and is considered a promising target in cancer immunotherapy. nih.gov Researchers have identified imidazothiazole and urea derivatives as potent IDO1 inhibitors. nih.gov By inhibiting IDO1, these compounds can enhance the body's immune response against tumors. The development of indole-urea based IDO1 inhibitors is an active area of research.
Targeting Protein-Protein Interactions: The urea moiety is adept at forming hydrogen bonds, a key feature in disrupting protein-protein interactions (PPIs). nih.gov Many disease pathways are driven by aberrant PPIs, which have traditionally been considered "undruggable." The ability of indole-urea compounds to mimic peptide structures and bind at the interface of protein complexes makes them valuable tools for developing novel PPI inhibitors.
Table of Emerging Targets for Indole-Urea Derivatives
| Target | Therapeutic Area | Rationale |
|---|---|---|
| Bacterial Gyrase B | Infectious Disease | Novel mechanism to combat antibiotic resistance. |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology/Immunology | Reversing tumor-induced immune suppression. |
Integration of Advanced Methodologies and Interdisciplinary Approaches in Future Investigations
To accelerate the discovery and development of indole-urea therapeutics like this compound, the integration of advanced methodologies and interdisciplinary collaborations is essential.
Computational Modeling and Drug Design: Computer-aided drug design (CADD) plays a crucial role in modern drug discovery. nih.govlongdom.org Structure-based drug design (SBDD), which relies on the 3D structure of the target protein, can be used to design indole-urea derivatives with improved binding affinity and selectivity. nih.gov Molecular docking studies can predict the binding modes of these compounds within the active site of their targets, guiding the synthesis of more potent analogs. researchgate.net This computational approach can significantly reduce the time and cost associated with identifying promising lead compounds. longdom.org
Advanced Drug Delivery Systems: To address the challenges of poor solubility and bioavailability, novel drug delivery systems are being explored. mdpi.com Nanoparticle-based formulations, such as lipid nanoparticles (LNPs), can encapsulate hydrophobic drugs like indole-urea derivatives, improving their solubility and enabling targeted delivery to specific tissues. mdpi.comualberta.ca For instance, LNPs are being investigated for the delivery of mRNA therapies for urea cycle disorders, highlighting their potential for liver-targeted delivery. nih.gov
Interdisciplinary Collaboration: The successful development of a new therapeutic requires a collaborative effort between medicinal chemists, biologists, pharmacologists, and clinicians. Medicinal chemists synthesize novel indole-urea analogs, while biologists and pharmacologists evaluate their efficacy and safety in preclinical models. An integrated approach, where insights from biological testing feedback into the design of new compounds, is crucial for optimizing drug candidates. nih.gov
The future of indole-urea therapeutics lies in a synergistic approach that combines rational drug design, enabled by computational tools, with innovative drug delivery technologies and a deep understanding of the underlying biology of the targeted diseases. This will pave the way for the development of more effective and safer treatments based on this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea with high purity?
- Methodological Answer : The synthesis typically involves coupling 4-ethoxyphenyl isocyanate with 1H-indol-3-amine. Key parameters include:
- Temperature control : Reactions are best performed at 0–5°C to minimize side reactions (e.g., dimerization of isocyanates) .
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to avoid hydrolysis of intermediates .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate urea bond formation .
- Purity assessment : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by HPLC (>95% purity) are critical .
Q. How can researchers validate the structural integrity of this compound?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm the urea linkage via ¹H-NMR (δ 8.2–8.5 ppm for NH protons) and aromatic/ethoxy group integration .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₇N₃O₂, m/z 295.13) .
- Infrared Spectroscopy (IR) : Urea C=O stretching at ~1640–1680 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening strategy :
- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Indole-containing ureas often show apoptosis induction via caspase-3 activation .
- Enzyme inhibition : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based assays. Structural analogs with ethoxyphenyl groups have shown kinase affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or indole rings) influence bioactivity?
- Structure-Activity Relationship (SAR) insights :
- Ethoxy vs. methoxy : Ethoxy groups enhance metabolic stability compared to methoxy in in vitro liver microsome assays .
- Indole substitution : 3-position substitution (as in this compound) improves binding to hydrophobic enzyme pockets, as shown in molecular docking studies .
- Comparative data : A derivative with a 4-chlorophenyl group exhibited 2.5× higher cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM vs. 30 µM for the ethoxy analog) .
Q. How can contradictory data on its mechanism of action (e.g., apoptosis vs. autophagy induction) be resolved?
- Experimental design :
- Pathway-specific inhibitors : Use Z-VAD-FMK (apoptosis inhibitor) and 3-MA (autophagy inhibitor) to isolate dominant mechanisms in cell death assays .
- Omics approaches : RNA sequencing or phosphoproteomics can identify differentially expressed genes/proteins (e.g., Bcl-2, LC3-II) .
- Kinetic studies : Time-resolved imaging (live-cell microscopy) tracks autophagosome formation vs. caspase activation .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Formulation optimization :
- Prodrug design : Introduce phosphate groups at the ethoxy moiety for pH-dependent solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability. Loading efficiency >80% has been achieved for similar ureas .
- Co-solvents : Use Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration, with solubility >5 mg/mL .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell lines?
- Root-cause analysis :
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may differ in drug uptake or efflux pump expression (e.g., P-gp) .
- Assay conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter protein binding and bioavailability .
- Normalization : Use ATP-based assays (e.g., CellTiter-Glo®) instead of MTT for adherent vs. suspension cells .
Methodological Tables
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes isocyanate dimerization | |
| Solvent | Anhydrous THF | Enhances intermediate stability | |
| Catalyst | DMAP (5 mol%) | Accelerates urea bond formation | |
| Purification | Silica gel (EtOAc/Hexane) | Achieves >95% purity |
Key Recommendations
- Collaborative validation : Cross-validate bioactivity data with orthogonal assays (e.g., Western blot for caspase-3 alongside flow cytometry) .
- Computational tools : Use Schrödinger Suite or AutoDock for SAR predictions to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
